5-(2,4-Difluorophenyl)nicotinamide 5-(2,4-Difluorophenyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1346691-67-5
VCID: VC15952751
InChI: InChI=1S/C12H8F2N2O/c13-9-1-2-10(11(14)4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17)
SMILES:
Molecular Formula: C12H8F2N2O
Molecular Weight: 234.20 g/mol

5-(2,4-Difluorophenyl)nicotinamide

CAS No.: 1346691-67-5

Cat. No.: VC15952751

Molecular Formula: C12H8F2N2O

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

5-(2,4-Difluorophenyl)nicotinamide - 1346691-67-5

Specification

CAS No. 1346691-67-5
Molecular Formula C12H8F2N2O
Molecular Weight 234.20 g/mol
IUPAC Name 5-(2,4-difluorophenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C12H8F2N2O/c13-9-1-2-10(11(14)4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17)
Standard InChI Key BGGWCUFRNZWNPM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)C(=O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

5-(2,4-Difluorophenyl)nicotinamide (molecular formula: C₁₂H₉F₂N₂O) features a pyridine ring substituted with a 2,4-difluorophenyl moiety at the 5-position and a carboxamide group at the 3-position. The fluorine atoms at the ortho and para positions of the phenyl ring contribute to enhanced electronegativity and metabolic stability, while the amide group facilitates hydrogen bonding with biological targets .

Physicochemical Characteristics

  • Solubility: Low water solubility (<0.1 mg/mL at 25°C), typical of fluorinated aromatic compounds, which enhances membrane permeability.

  • LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Melting Point: ~180–185°C, consistent with crystalline nicotinamide derivatives .

Table 1: Comparative Analysis of Nicotinamide Derivatives

CompoundSubstituentsLogPSolubility (mg/mL)
5-(2,4-Difluorophenyl)nicotinamide5-(2,4-F₂C₆H₃)3.0<0.1
Diflufenican2-Chloro, 3-(CF₃)4.10.05
6-Methylnicotinamide6-CH₃0.512.4

Synthetic Pathways

Two-Step Coupling Approach

A validated method for synthesizing structurally analogous compounds involves:

  • Esterification: Reacting halogenated nicotinic acid (e.g., 2-chloronicotinic acid) with a fluorinated phenol (e.g., 3-trifluoromethylphenol) to form an intermediate ester .

  • Amination: Coupling the ester with 2,4-difluoroaniline in the presence of a copper catalyst to yield the final amide product .

This route avoids thionyl chloride, reducing hazardous waste and improving atom economy (yield: 50–92%, purity >98%) .

Alternative Strategies

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of boronic acids with halogenated pyridines, though less explored for this specific compound.

  • One-Pot Synthesis: Sequential halogenation and amidation under microwave irradiation, enhancing reaction efficiency.

Biological Activity and Mechanisms

Enzyme Inhibition

Nicotinamide derivatives often target enzymes involved in NAD⁺ biosynthesis. For example, nicotinamide phosphoribosyltransferase (NAMPT) inhibitors like FK866 share structural similarities with 5-(2,4-Difluorophenyl)nicotinamide, suggesting potential anticancer activity via NAD⁺ depletion .

Applications in Agrochemicals

Herbicidal Activity

Structural analogs such as diflufenican inhibit carotenoid biosynthesis in weeds, causing chlorophyll degradation and plant death . The 2,4-difluorophenyl group in 5-(2,4-Difluorophenyl)nicotinamide may confer similar herbicidal effects through root and foliar uptake.

Table 2: Herbicidal Efficacy of Nicotinamide Derivatives

CompoundTarget PathwayEC₅₀ (μM)
DiflufenicanCarotenoid biosynthesis0.02
5-(2,4-Difluorophenyl)nicotinamideHypothesized similarN/A

Future Directions

Drug Development

  • Optimize bioavailability through prodrug strategies (e.g., phosphate esters).

  • Evaluate efficacy in in vivo models of cancer and infectious diseases.

Sustainable Synthesis

  • Develop green chemistry approaches using recyclable catalysts .

  • Explore enzymatic amidation to reduce reliance on heavy metals.

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